Isopropylborate

Description

Contextual Significance in Modern Chemical Research

In modern chemical research, isopropylborate serves as a versatile reagent and catalyst. Its primary significance lies in its application in organic synthesis, particularly as a boron source for the preparation of boronic acids and esters, which are crucial intermediates in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials. chemicalbook.comsmolecule.comchemimpex.comthermofisher.inpharmiweb.com

One of the most prominent applications of this compound is its use as a reagent in palladium-catalyzed coupling reactions, such as the Suzuki reaction. chemicalbook.comsmolecule.comchemimpex.comthermofisher.in These reactions are fundamental for forming carbon-carbon bonds and constructing intricate molecular architectures. Furthermore, this compound acts as a Lewis acid catalyst in various organic reactions, including esterification and transesterification, and condensation reactions. chemicalbook.comsmolecule.comthermofisher.in It is also involved in the ortho-borylation of 1-substituted naphthalenes, a specific borylation reaction used to introduce a boron atom at a defined position in a molecule. chemicalbook.comsmolecule.comthermofisher.in

Beyond organic synthesis, this compound finds applications in polymer production as a cross-linking agent to enhance mechanical and thermal properties. chemimpex.com It is also utilized in analytical chemistry as a derivatizing agent for the analysis of organic compounds and in the formulation of surface coatings and adhesives. chemimpex.com

Historical Trajectories of Borate (B1201080) Ester Research in Organic Synthesis

The history of borate ester research in organic synthesis is intertwined with the development of organoboron chemistry. Borate esters, including orthoborates like this compound and metaborates, are typically synthesized through the condensation reaction of boric acid with alcohols. wikipedia.orgacs.org This straightforward preparation method has made them accessible precursors for various boron-containing compounds.

Early work in organoboron chemistry, dating back to the 19th century, laid the groundwork for the broader use of boron compounds in synthesis. The first preparation and isolation of a boronic acid, closely related to borate esters, was reported in 1860 by Frankland, involving the reaction of diethylzinc (B1219324) with triethyl borate. pharmiweb.comwiley-vch.de This historical context highlights the long-standing recognition of borate esters as valuable intermediates.

The versatility of borate esters in organic synthesis became more apparent with the development of cross-coupling reactions in the latter half of the 20th century. The advent of palladium-catalyzed reactions, such as the Suzuki coupling, significantly increased the demand and research into organoboron reagents, including borate esters like this compound, as readily available and effective boron sources. smolecule.compharmiweb.com

Fundamental Structural and Bonding Characteristics of this compound Systems

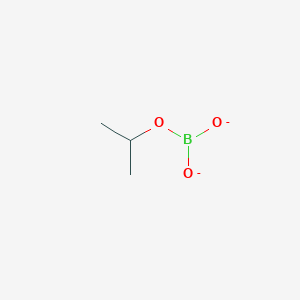

The fundamental structural characteristic of this compound, B(OCH(CH₃)₂)₃, revolves around a central boron atom bonded to three isopropoxy groups through oxygen atoms. The boron atom in this compound is sp² hybridized and exhibits a trigonal planar geometry. smolecule.comwiley-vch.de

A key feature of this structure is the presence of a vacant p orbital on the boron atom. pharmiweb.comwiley-vch.de This vacant orbital makes the boron center electron-deficient, imbuing this compound with Lewis acidic character, meaning it can accept electron pairs from Lewis bases. smolecule.compharmiweb.comwiley-vch.dewikipedia.orgnih.govwikipedia.org This Lewis acidity is fundamental to its catalytic activity and reactivity in various chemical transformations. The bonding between boron and oxygen is polar due to the difference in electronegativity between the two atoms.

While borate esters are generally susceptible to hydrolysis in the presence of water, forming boric acid and the corresponding alcohol, strategies involving the incorporation of certain additives like diols or nitrogen-containing compounds can improve their hydrolytic stability. psu.edunih.govasianpubs.org

Key Physical Properties of Triisopropyl Borate

| Property | Value | Source |

| Molecular Weight | 188.08 g/mol ontosight.ai, 188.07 g/mol nih.govchemdad.com | nih.govontosight.aichemdad.com |

| Boiling Point | 139-141 °C chemicalbook.comamericanelements.comchemdad.com, 140-150 °C ontosight.ai | chemicalbook.comamericanelements.comontosight.aichemdad.com |

| Density | 0.815 g/mL at 25 °C chemicalbook.comamericanelements.comchemdad.com | chemicalbook.comamericanelements.comchemdad.com |

| Flash Point | 82 °F nih.govsmolecule.com, 93 °F chemicalbook.comchemdad.com | nih.govchemicalbook.comchemdad.comsmolecule.com |

| Appearance | Clear colorless liquid chemicalbook.comchemdad.com, Colorless liquid nih.govontosight.aismolecule.com | nih.govchemicalbook.comontosight.aichemdad.comsmolecule.com |

| Solubility | Miscible with ether, ethanol, isopropanol (B130326), and benzene (B151609) chemicalbook.comchemdad.comthermofisher.in | chemicalbook.comchemdad.comthermofisher.in |

| Water Solubility | Decomposes chemicalbook.comchemdad.comthermofisher.in | chemicalbook.comchemdad.comthermofisher.in |

Properties

CAS No. |

67417-43-0 |

|---|---|

Molecular Formula |

C3H7BO3-2 |

Molecular Weight |

101.90 g/mol |

IUPAC Name |

dioxido(propan-2-yloxy)borane |

InChI |

InChI=1S/C3H7BO3/c1-3(2)7-4(5)6/h3H,1-2H3/q-2 |

InChI Key |

SURBAJYBTYLRMQ-UHFFFAOYSA-N |

Canonical SMILES |

B([O-])([O-])OC(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Pathways for Isopropylborate Production

The industrial and laboratory-scale synthesis of this compound primarily relies on esterification reactions, where a boron source is reacted with isopropanol (B130326). The efficiency of these methods is heavily dependent on reaction conditions and the catalytic systems employed.

Direct esterification is a principal method for synthesizing this compound. This process typically involves the reaction of boric acid or its anhydride (B1165640) (boron oxide) with isopropanol. google.comsemanticscholar.org The reaction is reversible, and a key challenge is the continuous removal of water, a byproduct that can hydrolyze the borate (B1201080) ester product.

A common technique to drive the reaction to completion is azeotropic dehydration. An azeotropic agent, such as cyclohexane (B81311) or benzene (B151609), is added to the reaction mixture. This agent forms a low-boiling azeotrope with water, which is then removed by distillation, effectively shifting the equilibrium towards the product. google.comgoogle.com

One patented production method involves adding boric anhydride, water, isopropanol, and cyclohexane to a tower kettle. The boric anhydride first reacts with water to generate boric acid, which then undergoes reactive distillation with isopropanol and cyclohexane to yield a crude product containing triisopropyl borate. google.com The reaction is typically conducted at 80-100°C under a pressure of 0.1 MPa. google.com

The optimization of reaction parameters is crucial for maximizing yield and purity. Key parameters include the molar ratio of reactants, temperature, and the efficiency of water removal. For instance, in a related esterification process for isopropyl palmitate, response surface methodology was used to determine that optimal conditions involved a specific catalyst amount (5% wt/wt), a molar ratio of alcohol to acid of 7:1, and a temperature of 82°C. researchgate.net Similar principles of factorial design can be applied to optimize this compound synthesis by systematically varying parameters to achieve the highest conversion rates. rsc.orgmdpi.com

Table 1: Parameters in this compound Esterification

| Parameter | Description | Typical Conditions | Impact on Reaction |

|---|---|---|---|

| Boron Source | The starting material providing the boron atom. | Boric Acid (H₃BO₃) or Boron Oxide (B₂O₃) | Boron oxide is often used in industrial processes. google.comsemanticscholar.org |

| Alcohol | The source of the isopropyl group. | Isopropanol | Typically used in excess to drive the equilibrium. researchgate.net |

| Azeotropic Agent | A solvent used to remove water via azeotropic distillation. | Cyclohexane, Toluene (B28343), Benzene | Essential for achieving high conversion by removing the water byproduct. google.comgoogle.com |

| Temperature | The thermal condition of the reaction. | 80 - 120°C | Affects reaction rate and distillation efficiency. google.comresearchgate.net |

| Dehydrating Agent | A chemical agent that removes water. | Calcium Hydride, Phosphorus Pentoxide | An alternative or supplementary method to azeotropic distillation. google.comsemanticscholar.orggoogle.com |

While direct esterification can proceed without a catalyst, particularly at elevated temperatures, various catalytic systems can enhance the reaction rate and efficiency.

Acid Catalysis : Acid catalysts are commonly employed in transesterification routes. Transesterification involves reacting a different trialkyl borate, such as trimethyl borate or triethyl borate, with isopropanol. The exchange of alkoxy groups is facilitated by an acid catalyst, leading to the formation of this compound.

Dehydrating Reagents as Promoters : In some laboratory-scale preparations, reagents that also act as dehydrating agents can be used. For example, thionyl chloride (SOCl₂) can be added to a suspension of boric acid in isopropanol. researchgate.net The thionyl chloride reacts with the water formed during esterification, effectively removing it from the system and driving the reaction forward. This method has been reported to produce this compound in high yield (93%). researchgate.net

Another approach utilizes calcium hydride as a drying agent to remove the water generated from the reaction between boron oxide and isopropanol, providing a simple and convenient method for synthesis. semanticscholar.org Similarly, external circulation systems using phosphorus pentoxide in a separate dehydration kettle have been developed to produce high-purity this compound. google.com

Advanced Synthetic Strategies for this compound Derivatives

This compound is a versatile precursor for the synthesis of a wide range of more complex organoboron compounds, including boronic acids, heterocyclic structures, and alkynyl boronates. chemdad.com

A primary application of this compound is in the preparation of boronic acids (R-B(OH)₂) and their esters (R-B(OR')₂). chemdad.com These compounds are fundamental building blocks in organic chemistry, most notably in Suzuki-Miyaura cross-coupling reactions. wikipedia.org

The general synthesis involves the reaction of an organometallic reagent, such as a Grignard reagent (R-MgX) or an organolithium compound (R-Li), with triisopropyl borate. google.comnih.gov This reaction forms a boronate complex, which upon acidic workup (hydrolysis), yields the desired boronic acid. google.com The reaction is typically conducted at low temperatures (e.g., -78°C to -90°C) in an ethereal solvent like tetrahydrofuran (B95107) (THF). researchgate.netgoogle.com

For example, 2-amino-pyrimidine-5-boronic acid can be synthesized by reacting the corresponding protected 5-lithiated pyrimidine (B1678525) derivative with tri-isopropyl borate in a mixture of THF and toluene at temperatures between -50°C and -100°C. google.com Subsequent hydrolysis with aqueous acid cleaves the protective groups and the boronic acid ester to give the final product. google.com

Table 2: Synthesis of Boronic Acid Derivatives Using this compound

| Organometallic Reagent Source | Reagent | Reaction Temperature | Solvent | Product Type | Reference |

|---|---|---|---|---|---|

| N,N-dibenzyl-4-bromoaniline | n-Butyllithium | -78°C | THF | Arylboronic Acid | researchgate.net |

| Protected 2-amino-5-halo-pyrimidine | n-Butyllithium | -50 to -100°C | THF/Toluene | Heteroarylboronic Acid | google.com |

| Methyl 2-bromobenzoate | n-Butyllithium | Not specified | Not specified | Arylboronic Ester (intermediate) | nih.gov |

This compound serves as a key building block for constructing heterocyclic systems containing a boron atom. These compounds have applications in materials science and as catalysts. aablocks.com Cyclocondensation reactions are a common route, where this compound reacts with molecules containing at least two reactive functional groups. aablocks.com

A notable example is the synthesis of chiral oxazaborolidine-like spiroborate esters. These compounds are formed in a simple, high-yield procedure by reacting chiral 1,2-aminoalcohols with ethylene (B1197577) glycol and triisopropyl borate. orgsyn.org These spiroborate esters have demonstrated utility as catalysts for the asymmetric borane (B79455) reduction of prochiral ketones. orgsyn.org

The synthesis of benzoxaboroles, another important class of boron heterocycles, can also involve this compound. nih.govresearchgate.net The process may start with an ortho-substituted benzene derivative, which is metallated and then reacted with triisopropyl borate. An intramolecular condensation between the newly formed boronate ester and a hydroxyl group on the side chain, typically under acidic conditions, leads to the formation of the benzoxaborole ring. nih.gov

Alkynyl boronates are valuable synthetic intermediates that can be prepared using various borylation methods. organic-chemistry.orgorganic-chemistry.org While direct synthesis from this compound is less common, it serves as the precursor to the boron-containing reagents used in these transformations. For example, boronic esters derived from this compound can be converted into alkynyl derivatives.

A more direct approach to alkynyl boronates is the dehydrogenative borylation of terminal alkynes with pinacolborane (HBpin), often catalyzed by transition metals or other reagents like ZnBr₂. organic-chemistry.org The pinacolborane itself can be prepared from precursors that trace back to simpler borates.

Transformations of alkylboronic esters, which are readily synthesized using this compound, into alkynes represent a powerful synthetic tool. An enantiospecific deborylative alkynylation of secondary and tertiary alkyl pinacolboronates has been developed. nih.gov This process involves a Zweifel-type alkenylation followed by a 1,2-elimination reaction to generate terminal alkyne products with high yield and excellent enantiospecificity. nih.gov Furthermore, the acetylide intermediate formed during this process can be trapped with various electrophiles to produce internal or silyl-protected alkynes. nih.gov This highlights the utility of boronate esters, derived from precursors like this compound, in accessing complex alkynyl structures.

Development of Protected Boronate Species (e.g., N-Methyliminodiacetic Acid Boronates, Trifluoroborates)

To overcome the inherent instability of many boronic acids, which can be prone to decomposition, various protected forms have been developed. Among the most successful are N-methyliminodiacetic acid (MIDA) boronates and potassium organotrifluoroborates. These protected species offer enhanced stability, allowing for easier handling, purification, and use in complex multi-step syntheses.

N-Methyliminodiacetic Acid (MIDA) Boronates

MIDA boronates are exceptionally stable, crystalline solids that are compatible with a wide range of reaction conditions and can be purified by silica (B1680970) gel chromatography. nih.gov This stability is a significant advantage over many free boronic acids. nih.gov A key precursor in the synthesis of certain MIDA boronates is triisopropyl borate.

The synthesis of heterocyclic MIDA boronates, for example, often utilizes triisopropyl borate. In a common procedure, a halogen-substituted heterocycle is treated with n-butyllithium followed by triisopropyl borate to form a lithium triisopropyl borate intermediate. orgsyn.orggrillolabuc.com This intermediate is then reacted with N-methyliminodiacetic acid (MIDA) to yield the final, stable MIDA boronate. orgsyn.orgmdpi.com This method has been successfully applied to produce 2-pyridyl MIDA boronate on a multi-gram scale, which has been shown to be stable for over a year under an air atmosphere. orgsyn.org

The general utility of triisopropyl borate is also highlighted in the synthesis of other boronic acids that can subsequently be converted to MIDA boronates. For instance, a revised, scalable procedure for the preparation of 3-pyridylboronic acid involves the in situ quenching of a lithiated pyridine (B92270) intermediate with triisopropyl borate. nih.gov This boronic acid can then be condensed with MIDA. nih.gov

Trifluoroborates

Potassium organotrifluoroborates are another class of highly stable and versatile boronic acid surrogates. clockss.org They are typically crystalline, air-stable solids that can be easily handled and stored. researchgate.net The synthesis of trifluoroborates can also involve this compound as a precursor.

For example, the preparation of potassium halomethyltrifluoroborates is achieved through an in situ reaction of n-butyllithium with a dihalomethane in the presence of triisopropyl borate, followed by treatment with potassium hydrogen fluoride (B91410) (KHF₂). nih.govnih.gov These functionalized trifluoroborates can then be used in subsequent reactions. nih.govnih.gov Similarly, primary alkyltrifluoroborates can be accessed via the addition of alkyl Grignard reagents to trialkyl borates like trimethyl borate, followed by treatment with KHF₂. nih.gov

The conversion between these protected forms is also possible. N-Methyliminodiacetyl boronates, which have been noted for their resistance to direct conversion, can undergo fluorolysis at elevated temperatures to form trifluoroborates. researchgate.net

Table 1: Comparison of MIDA Boronates and Trifluoroborates

| Feature | N-Methyliminodiacetic Acid (MIDA) Boronates | Potassium Organotrifluoroborates |

|---|---|---|

| Physical State | Crystalline, free-flowing solids google.com | Crystalline solids clockss.org |

| Stability | Exceptionally stable to air and moisture, benchtop stable nih.govgoogle.com | Air and moisture stable, long shelf-life researchgate.net |

| Purification | Compatible with silica gel chromatography nih.gov | Generally purified by recrystallization; not compatible with chromatography nih.gov |

| Deprotection | Mild aqueous base (e.g., NaOH, NaHCO₃) nih.gov | Requires hydrolysis prior to or during cross-coupling researchgate.net |

| Precursor Role of this compound | Used to form triisopropyl borate intermediates for heterocyclic MIDA boronates orgsyn.orgmdpi.com | Used in the synthesis of functionalized alkyltrifluoroborates nih.govnih.gov |

Implementation of Solvent-Free Synthesis Methodologies

In line with the principles of green chemistry, efforts have been made to develop solvent-free synthesis methodologies for boronic esters. These methods aim to reduce waste, avoid hazardous solvents, and simplify reaction procedures. Mechanochemistry, which involves inducing reactions in the solid state through mechanical force (e.g., ball milling), has emerged as a promising solvent-free technique.

Mechanochemical synthesis has been successfully applied to the palladium-catalyzed borylation of aryl halides. beilstein-journals.org In these solid-state reactions, aryl halides are milled with a boron source, typically bis(pinacolato)diboron, a palladium catalyst, and a base. researchgate.netbeilstein-journals.org These reactions are often rapid, completing within minutes, and can be performed in the air without the need for dry or degassed solvents. beilstein-journals.org This methodology has been demonstrated to be scalable, affording arylboronates in high yields. beilstein-journals.org

While the predominant boron source in the reported mechanochemical borylation of aryl halides is bis(pinacolato)diboron, the broader field of solvent-free chemistry has shown the feasibility of other reaction types. For instance, solvent-free nucleophilic substitution reactions of amines with potassium halomethyltrifluoroborates have been reported to proceed efficiently at elevated temperatures. nih.gov It is noteworthy that the precursor to these halomethyltrifluoroborates is synthesized using triisopropyl borate. nih.gov

Additionally, solid-state Grignard reactions have been described, although their specific application to the synthesis of boronic esters from triisopropyl borate under solvent-free conditions is not extensively documented in the reviewed literature. cmu.edu The typical synthesis of boronic esters from Grignard reagents and trialkyl borates, including triisopropyl borate, is conducted in an ethereal solvent. google.comgoogle.com

Table 2: Key Features of Solvent-Free Boronic Ester Synthesis

| Method | Description | Boron Source Example | Key Advantages |

|---|---|---|---|

| Mechanochemical Borylation | Palladium-catalyzed cross-coupling of aryl halides and a boron source via ball milling. researchgate.netbeilstein-journals.org | Bis(pinacolato)diboron beilstein-journals.org | Rapid reaction times, no organic solvent, operational simplicity (can be run in air). beilstein-journals.org |

| Solvent-Free Nucleophilic Substitution | Reaction of amines with functionalized trifluoroborates at elevated temperatures without solvent. nih.gov | Potassium iodomethyltrifluoroborate nih.gov | Avoids solvent use in the functionalization of a pre-formed boronate species. nih.gov |

Spectroscopic and Advanced Analytical Characterization of Isopropylborate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural analysis of borate (B1201080) esters, offering detailed information on the boron atom, the surrounding ligands, and their dynamic interactions.

Boron-11 NMR (¹¹B NMR) is particularly powerful for directly probing the environment of the boron nucleus. magritek.com Boron has two NMR-active isotopes, ¹⁰B and ¹¹B, with ¹¹B being the preferred nucleus due to its higher natural abundance (80.1%) and smaller nuclear quadrupole moment, which results in sharper signals. magritek.comacs.org The chemical shift in ¹¹B NMR is highly sensitive to the hybridization and coordination number of the boron atom. mdpi.com

Trigonal (sp²-hybridized) boron centers, typical in boronic acids and simple borate esters like isopropylborate, exhibit chemical shifts in a distinct region compared to tetrahedral (sp³-hybridized) boron centers, which are formed upon coordination with a Lewis base. mdpi.com The empty p-orbital on a three-coordinate boron atom allows for π-donation from oxygen atoms, influencing the electronic characteristics and shielding of the boron nucleus. sdsu.edu This makes ¹¹B NMR an excellent tool for distinguishing between these coordination geometries. mdpi.com The chemical shifts for borate esters are influenced by the nature of the alkoxy groups; the presence of electron-donating OR groups generally shifts the resonance to a higher field (more shielded) compared to corresponding alkylboranes. sdsu.edu For example, the ¹¹B chemical shift for trimethyl borate is observed at approximately 18.5 ppm. rsc.org

Table 1: Representative ¹¹B NMR Chemical Shifts for Borate Esters and Related Compounds

| Compound Type | Hybridization | Typical ¹¹B Chemical Shift (δ, ppm) |

|---|---|---|

| Boronic Acids | sp² | ~27-33 |

| Boronate Esters (trigonal) | sp² | ~18-30 |

| Amine-coordinated Boronate Esters | sp³ | ~14 |

| Fluoride-coordinated Boronate Esters | sp³ | ~9 |

| Tetraalkylborates | sp³ | -15 to -22 |

Note: Chemical shifts can vary based on solvent and specific molecular structure.

In the ¹H NMR spectrum of triisopropyl borate, the signals for the methine (-CH) and methyl (-CH₃) protons of the isopropyl groups are clearly resolved. chemicalbook.com The methine proton appears as a septet due to coupling with the six neighboring methyl protons, while the methyl protons appear as a doublet due to coupling with the single methine proton. The integration of these signals, showing a 1:6 ratio, confirms the presence of the three identical isopropyl groups.

¹³C NMR spectroscopy provides complementary information, showing distinct signals for the methine and methyl carbons, further confirming the ligand structure. The chemical shifts are characteristic of sp³-hybridized carbons bonded to oxygen.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for Triisopropyl Borate in CDCl₃

| Nucleus | Group | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H | -CH (methine) | ~4.33 | Septet |

| -CH₃ (methyl) | ~1.12 | Doublet | |

| ¹³C | -CH (methine) | ~64.8 | Not Applicable |

Data sourced from spectral databases. chemicalbook.com Exact chemical shifts can vary slightly depending on the solvent and instrument.

Dynamic NMR (DNMR) studies are employed to investigate chemical processes that occur on the NMR timescale, such as conformational changes or chemical exchange. For borate esters, DNMR can be used to study the equilibrium between different species. mdpi.com For instance, variable-temperature NMR experiments can provide information on the thermodynamics and kinetics of processes like the association and dissociation of borate esters with diols or other Lewis bases.

An important application is monitoring the dynamic covalent exchange in boronate esters, where the equilibrium between boronic acids and boronate esters can be observed. mdpi.comresearchgate.net In derivatives of this compound, such as those formed with diols, DNMR could potentially be used to study ring-opening and closing mechanisms of the resulting cyclic boronate esters. By analyzing changes in chemical shifts, signal broadening, or using advanced techniques like 2D exchange spectroscopy (EXSY), it is possible to elucidate the pathways and measure the rates of these interconversion processes. rsc.org

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. wvu.edu For this compound and its derivatives, IR spectroscopy is primarily used to identify the characteristic vibrations of the B-O and C-O bonds. acs.org

The most significant vibrational mode for borate esters is the asymmetric B-O stretching, which gives rise to a strong and broad absorption band. researchgate.netresearchgate.net The position of this band is indicative of the boron coordination. For trigonal borate esters, this absorption typically occurs in the 1300-1500 cm⁻¹ region. acs.orgresearchgate.net In contrast, tetrahedral borate species exhibit their primary B-O stretching bands at lower frequencies, generally between 800 and 1100 cm⁻¹. nist.gov

Other important absorptions in the IR spectrum of this compound include C-H stretching and bending modes from the isopropyl groups, as well as C-O stretching vibrations. The B-O-C bond formation is confirmed by peaks in the fingerprint region. researchgate.net The systematic investigation of boronic acid, boroxine, and boronate ester species has helped to categorize and assign IR bands that are characteristic of each functionality. acs.orgresearchgate.net

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Asymmetric B-O Stretch | B-O (trigonal) | ~1340 - 1450 | Strong, Broad |

| C-O Stretch | C-O | ~1000 - 1300 | Strong |

| B-O-C Stretch | B-O-C | ~1080 - 1230 | Medium-Strong |

| C-H Stretch | C(sp³)-H | ~2850 - 2990 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a critical tool for determining the molecular weight of this compound and for analyzing its structure through the fragmentation patterns generated upon ionization. acs.org Various ionization techniques can be employed, with Electron Ionization (EI) and Electrospray Ionization (ESI) being common methods for the analysis of organoboron compounds. researchgate.net

The mass spectrum of triisopropyl borate under electron ionization shows a molecular ion peak corresponding to its molecular weight (188.07 g/mol ), confirming the identity of the compound. nist.gov The spectrum also displays a series of fragment ions resulting from the systematic loss of isopropoxy groups or smaller alkyl fragments. Analysis of these fragmentation patterns provides corroborating evidence for the proposed structure. rsc.org

Electron Spray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar or thermally labile compounds, often generating protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺. researchgate.netresearchgate.net When coupled with a high-resolution mass analyzer (HRMS), such as an Orbitrap or Time-of-Flight (TOF) detector, ESI-HRMS can provide highly accurate mass measurements, typically with sub-ppm accuracy. frontiersin.org

This precision allows for the unambiguous determination of the elemental composition of the parent ion and its fragments, which is crucial for confirming the molecular formula of novel this compound derivatives or for identifying components in a complex mixture. frontiersin.org Tandem mass spectrometry (MS/MS) experiments on ions generated by ESI can be performed to induce fragmentation and further elucidate connectivity and structural features. researchgate.netresearchgate.net The fragmentation of this compound and related compounds in ESI would likely involve the loss of neutral isopropanol (B130326) molecules or the cleavage of B-O and C-O bonds. nih.govnih.gov

Table 4: Key Mass Spectral Data for Triisopropyl Borate

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₂₁BO₃ |

| Exact Mass | 188.15837 Da |

| Molecular Weight | 188.07 g/mol |

| Ionization Mode | Electron Ionization (EI) / Electrospray Ionization (ESI) |

Exact mass and molecular weight data from PubChem. nih.gov Fragmentation pathways are plausible routes based on general mass spectrometry principles.

Fast Atom Bombardment Mass Spectrometry (FAB-MS)

Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a soft ionization technique particularly suited for the analysis of non-volatile and thermally labile compounds, categories under which many borate esters and their derivatives fall. libretexts.orgtaylorandfrancis.com In this method, the analyte is dissolved in a non-volatile liquid matrix, such as glycerol (B35011) or 3-nitrobenzyl alcohol (3-NBA), and placed on a sample target. wikipedia.org This mixture is then bombarded in a vacuum by a high-energy (e.g., 4-10 keV) beam of neutral atoms, typically xenon (Xe) or argon (Ar). wikipedia.org The impact of these fast atoms transfers energy to the sample-matrix mixture, causing analyte molecules to be sputtered into the gas phase as ions without significant decomposition. libretexts.org

A key advantage of FAB-MS is its ability to produce abundant quasi-molecular ions, most commonly protonated molecules [M+H]⁺ in the positive-ion mode or deprotonated molecules [M-H]⁻ in the negative-ion mode. taylorandfrancis.comwikipedia.org For this compound (C₉H₂₁BO₃), with a molecular weight of 188.07 g/mol , the positive-ion FAB-MS spectrum would be expected to show a prominent peak at an m/z (mass-to-charge ratio) of 189, corresponding to the [M+H]⁺ ion. The use of a liquid matrix is crucial as it constantly replenishes the surface with fresh analyte, providing a stable and long-lasting ion signal and minimizing sample damage from the primary atom beam. libretexts.orgwikipedia.org

While FAB is a soft ionization method, some fragmentation can occur, providing valuable structural information. libretexts.org For this compound and its derivatives, characteristic fragmentation pathways would likely involve the sequential loss of isopropoxy groups (-OCH(CH₃)₂) or isopropyl groups (-CH(CH₃)₂). The observation of these fragment ions can help confirm the structure of the parent molecule.

| Ion Species | Description | Expected m/z for this compound |

|---|---|---|

| [M+H]⁺ | Protonated molecular ion | 189 |

| [M]⁺ | Radical molecular ion (less common) | 188 |

| [M+Na]⁺ | Sodium adduct (if sodium salts are present) | 211 |

| [M-H]⁻ | Deprotonated molecular ion (in negative mode) | 187 |

| [M-OR]⁺ | Fragment from loss of an isopropoxy group | 129 |

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical State Analysis in Materials Research

X-ray Photoelectron Spectroscopy (XPS) is a premier surface-sensitive analytical technique used to determine the elemental composition, empirical formula, and chemical and electronic states of elements within the top 1-10 nm of a material's surface. The technique involves irradiating a sample with a beam of X-rays, which causes the emission of core-level electrons. uwo.ca The binding energy of these emitted photoelectrons is characteristic of the element from which they originated and is sensitive to the local chemical environment. uwo.ca

For materials research involving this compound and its derivatives, such as in the formation of boron-containing thin films, coatings, or modified surfaces, XPS provides critical insights into the surface chemistry. The analysis focuses on the core-level spectra of the constituent elements, primarily Boron (B 1s), Oxygen (O 1s), and Carbon (C 1s).

The B 1s binding energy is particularly informative. Its value shifts depending on the oxidation state and bonding environment of the boron atom. For instance, elemental boron has a B 1s binding energy of approximately 187.2 eV. thermofisher.com When boron is bonded to oxygen, as in this compound or the resulting boron oxide (B₂O₃) materials, the B 1s peak shifts to a higher binding energy due to the electronegativity of oxygen. In B₂O₃, this peak is typically observed around 193.6 eV. uwo.ca By deconvoluting the B 1s spectrum of a sample, it is possible to identify and quantify the different boron species present, such as B-O, B-C, or B-B bonds. researchgate.net For example, a peak at ~192.5 eV can be attributed to B₂O₃, while a peak at ~187.6 eV would indicate B-O bonding of a different nature. researchgate.net

| Boron Chemical State | Typical B 1s Binding Energy (eV) | Reference |

|---|---|---|

| Elemental Boron (B-B) | 187.2 | thermofisher.com |

| Boron sub-oxide (B-O) | 188.6 | thermofisher.com |

| Boron Oxide (B₂O₃) | 192.5 - 193.6 | uwo.caresearchgate.net |

| Zirconium Diboride (ZrB₂) | 187.8 | thermofisher.com |

This ability to probe the chemical state is invaluable for monitoring the conversion of an this compound precursor into a final material, assessing surface oxidation, or understanding the interfacial chemistry in composite materials.

Microscopic Techniques for Surface Morphology and Nanoparticle Characterization

Microscopic techniques are essential for visualizing the surface topography, microstructure, and morphology of materials at the micro- and nanoscale. For derivatives of this compound used in coatings, films, or as nanoparticle precursors, Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) are powerful tools for characterization.

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can produce three-dimensional images of a sample's surface with nanoscale resolution. bruker.com It functions by scanning a sharp tip, located at the end of a flexible cantilever, across the sample surface. The forces between the tip and the surface cause the cantilever to deflect, and this deflection is measured to create a topographical map. bruker.com

AFM is particularly advantageous for characterizing polymer coatings and thin films derived from this compound, as it requires minimal sample preparation and can be operated in various environments (air, liquid, or vacuum). bruker.commccrone.com The technique provides quantitative data on key surface parameters, including:

Surface Roughness: Parameters such as the arithmetic average roughness (Ra) and root mean square roughness (Rq) can be precisely calculated from the topography data. espublisher.com

Morphology and Phase Distribution: In tapping mode, AFM can provide phase images alongside topography, which can distinguish between different components in a polymer blend or composite based on their mechanical properties. covalentmetrology.com

Feature Dimensions: It allows for the accurate measurement of the height, width, and volume of surface features, such as domains, islands, or pores. mccrone.com

This information is critical for understanding how processing conditions or additives affect the final surface structure of a material, which in turn influences properties like adhesion, wettability, and optical clarity.

| Sample Description | Average Roughness (Ra) (nm) | Root Mean Square Roughness (Rq) (nm) |

|---|---|---|

| Polymer Film A (0.5% Borate derivative) | 1.8 | 2.3 |

| Polymer Film B (1.0% Borate derivative) | 3.2 | 4.1 |

| Polymer Film C (2.0% Borate derivative) | 5.7 | 7.5 |

| Uncoated Substrate | 0.5 | 0.7 |

This table presents hypothetical data for illustrative purposes.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a versatile technique that uses a focused beam of high-energy electrons to generate a variety of signals at the surface of a sample. cd-bioparticles.com These signals are collected to form images that reveal information about the sample's surface topography and composition. SEM is highly effective for characterizing particles and the microstructure of materials over a wide range of magnifications. cd-bioparticles.com

In the context of this compound derivatives, SEM is an indispensable tool for the characterization of nanoparticles or microparticles. cd-bioparticles.com If this compound is used as a precursor in a synthesis process (e.g., sol-gel or thermal decomposition) to produce boron-containing nanoparticles, SEM analysis can provide detailed information on:

Particle Size and Size Distribution: By analyzing SEM images, the dimensions of individual particles can be measured, allowing for the calculation of average particle size and the generation of size distribution histograms. solids-solutions.comekb.eg

Particle Morphology: SEM images clearly show the shape of the particles (e.g., spherical, rod-like, irregular). escholarship.orgaip.org

State of Agglomeration: It is possible to visualize whether the primary nanoparticles exist individually or have formed larger agglomerates or aggregates. escholarship.org

Surface Texture: At high magnifications, the surface texture of individual particles or of a coating can be resolved.

SEM sample preparation is relatively straightforward, and the technique provides a large depth of field, which yields images with a characteristic three-dimensional appearance. cd-bioparticles.com

| Parameter | Description | Example Finding |

|---|---|---|

| Particle Shape | Qualitative description of particle geometry. | Mostly spherical with some ellipsoidal particles. |

| Average Particle Size | Mean diameter of the nanoparticle population. | 85 ± 15 nm |

| Size Range | The minimum and maximum particle sizes observed. | 50 - 120 nm |

| Agglomeration State | Degree to which particles are clustered together. | Minor agglomeration observed in small clusters of 5-10 particles. |

This table presents hypothetical data for illustrative purposes.

Mechanistic Investigations of Isopropylborate Reactivity and Catalysis

Elucidation of Lewis Acidity and Electron Acceptor Properties

Triisopropyl borate (B1201080), also known as triisopropoxyborane, functions as a mild Lewis acid. chemicalbook.comchemdad.com This acidity is a direct consequence of the electron-deficient nature of the central boron atom, which possesses a vacant p-orbital, making it capable of accepting electron pairs from Lewis bases. The structure of isopropylborate features three isopropyl groups attached to a central boron atom through oxygen atoms. The bulky nature of these isopropyl groups creates significant steric hindrance around the boron center. This steric bulk modulates its reactivity, differentiating it from less hindered trialkyl borates and minimizing potential side reactions, which allows it to act as a selective Lewis acid catalyst in certain organic transformations. The mechanism of its Lewis acid catalysis involves the coordination of the electron-deficient boron atom with electron-rich species, thereby activating them for subsequent reactions. guidechem.com

The electron-accepting properties of this compound are fundamental to its role in various chemical syntheses. For instance, in the preparation of organoboronates, organolithium or Grignard reagents act as nucleophiles that attack the electrophilic boron atom. Lithium triisopropylboronate salts are formed as intermediates when preparing boronic acids or esters via this organometallic pathway. rsc.org This initial reaction forms a tetracoordinate borate species, which can be detected by ¹¹B NMR spectroscopy as a significant upfield shift compared to the trigonal starting borate ester.

Mechanistic Pathways in Carbon-Carbon Bond Formation

This compound is a crucial reagent in the synthesis of boronic esters, which are key intermediates in palladium-catalyzed cross-coupling reactions for forming carbon-carbon bonds. chemicalbook.comchemdad.comuwindsor.ca

The Suzuki-Miyaura reaction is one of the most widely practiced palladium-catalyzed cross-coupling methods, valued for its broad applicability and the low toxicity of boron-containing reagents. nih.govacs.org While boronic acids are commonly used, boronic esters derived from reagents like this compound serve as essential coupling partners. libretexts.org this compound is particularly effective in reacting with organolithium or Grignard reagents to produce the corresponding boronic esters, which are then utilized in the Suzuki-Miyaura coupling. rsc.orguwindsor.ca The use of boronic esters under anhydrous conditions has been shown to accelerate the key transmetalation step and prevent undesired side reactions like protodeboronation. illinois.edu

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three primary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Oxidative Addition : The cycle begins with the oxidative addition of an aryl halide to a Pd(0) complex, forming a Pd(II) species. libretexts.org

Transmetalation : This is the critical step where the organic moiety is transferred from the boron atom of the boronic ester to the palladium(II) complex. nih.govacs.org Mechanistic studies, including structural, kinetic, and computational investigations, have revealed that boronic esters can undergo transmetalation directly without needing prior hydrolysis to the corresponding boronic acid. nih.govacs.orgacs.org The reaction is typically facilitated by a base. libretexts.org Two main mechanistic pathways have been considered for this step: the "boronate pathway," where the base activates the boronic ester to form a more nucleophilic tetracoordinate boronate, and the "oxo-palladium pathway," where the base reacts with the palladium complex. rsc.org

Reductive Elimination : The newly formed diorganopalladium(II) complex undergoes reductive elimination, yielding the final cross-coupled product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org

Key factors that enable the efficient transfer of the organic group from boron to palladium include the ability to generate an open coordination site on the palladium atom and the nucleophilic character of the ipso-carbon attached to the boron. nih.govacs.orgacs.org Both of these factors are influenced by the electron density of the oxygen atoms within the boronic ester. nih.govacs.orgacs.org

Reaction Mechanisms in Imine Formation and Related Condensations

This compound serves as an effective reagent for promoting the condensation of aldehydes with sulfinamides to produce N-sulfinyl imines. researchgate.net This protocol is applicable to a wide range of aldehydes, including primary, secondary, and tertiary alkyl aldehydes, as well as aryl, heteroaryl, and α,β-unsaturated aldehydes. researchgate.net The reaction proceeds under homogeneous conditions, which simplifies the workup process as it avoids the need to filter out insoluble reagents or byproducts. researchgate.net

The general mechanism for imine formation involves the nucleophilic addition of an amine to a carbonyl carbon, forming a carbinolamine intermediate. chemistrysteps.commasterorganicchemistry.comlibretexts.org This is followed by the elimination of a water molecule to form the C=N double bond of the imine. chemistrysteps.commasterorganicchemistry.com In this context, this compound is believed to play a dual role. First, as a Lewis acid, it activates the carbonyl group of the aldehyde, making it more electrophilic and susceptible to attack by the weakly nucleophilic sulfinamide. Second, it likely acts as a dehydrating agent, reacting with the water produced during the condensation. By removing water, it drives the reaction equilibrium toward the formation of the imine product. This is consistent with the known sensitivity of borate esters to hydrolysis. chemicalbook.com

Kinetic and Thermodynamic Studies of this compound-Mediated Transformations

Kinetic investigations into the Suzuki-Miyaura reaction have provided significant insights into the role of boronic esters, which are often synthesized from this compound. nih.govacs.orgacs.org Studies have shown that the structure of the boronic ester can have a substantial impact on the rate of the reaction. nih.govacs.org Specifically, significant rate enhancements in the transfer of aryl groups from boron to palladium have been observed depending on the specific boronic ester used. nih.govacs.orgacs.org The steric bulk around the boron atom, such as that imparted by the methyl substituents in a pinacol (B44631) boronic ester, can hinder the formation of pre-transmetalation intermediates, thereby affecting the reaction rate. nih.gov

In related research, kinetic measurements on the exchange reactions between boronic esters (dioxaborinanes) showed a significant increase in the rate of exchange when a nucleophile such as water or methanol (B129727) was present. rsc.org This highlights the sensitivity of the borate core to nucleophilic mediation, which can accelerate bond-breaking and bond-forming events. The table below presents comparative rate data for the transmetalation step of the Suzuki-Miyaura reaction with different boronic esters, illustrating the structural effects on reaction kinetics.

This table illustrates the influence of different boron-containing reagents on the rate of the Suzuki-Miyaura cross-coupling reaction, based on findings from kinetic studies. nih.gov

Advanced Computational Chemistry Approaches

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of reactions involving boronic esters derived from this compound. rsc.orgnih.gov These computational studies provide detailed insights into reaction pathways, transition state geometries, and activation energies that complement experimental findings. nih.govacs.orgrsc.org

In the context of the Suzuki-Miyaura reaction, computational analyses have been instrumental in understanding the transmetalation step. nih.govacs.orgacs.org DFT calculations have supported experimental observations that boronic esters can transmetalate directly without prior hydrolysis and have helped to rationalize the observed reaction rates by modeling the transition state energies for the transfer of the organic group from boron to palladium. nih.govacs.org

Computational methods have also been applied to other reactions. For instance, Time-Dependent DFT (TD-DFT) calculations have been used to support the proposed mechanism of a photoinduced borylation of aryl halides, suggesting the involvement of an electron-donor–acceptor (EDA) complex. nih.gov In studies of boronic ester-containing vitrimers, DFT calculations have explored different mechanistic pathways for bond exchange, such as a direct metathesis pathway versus a nucleophile-mediated pathway, and have shown that the presence of a nucleophile significantly lowers the activation barrier for exchange. rsc.org For borate ester-catalyzed amidation reactions, computational studies have mapped out the entire catalytic cycle, identified the rate-determining step, and clarified the role of various species in the reaction mechanism. nih.gov

Table of Mentioned Compounds

Density Functional Theory (DFT) for Reactivity Prediction and Electronic Structure

Density Functional Theory (DFT) has become a cornerstone in computational chemistry for predicting the reactivity and elucidating the electronic structure of molecules like this compound. redalyc.org DFT calculations provide a framework for understanding the inherent chemical properties of a molecule by analyzing its electron density. redalyc.orgfrontiersin.org For borate esters, including this compound, DFT is instrumental in characterizing the Lewis acidic nature of the central boron atom, which arises from its vacant p-orbital.

Computational studies on related boronic esters utilize DFT to calculate key electronic parameters that govern reactivity. researchgate.net The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in this analysis. The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap generally implies higher reactivity.

In the context of this compound, the LUMO is expected to be localized primarily on the boron atom, highlighting its electrophilic character and susceptibility to nucleophilic attack. The HOMO, conversely, would likely be distributed across the oxygen atoms and isopropyl groups. DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(2df,2p), allow for the precise mapping of these frontier molecular orbitals and the quantification of their energy levels. rsc.org This information is vital for predicting how this compound will interact with other reagents in catalytic processes. frontiersin.org For instance, the analysis of frontier orbitals can explain the interaction between a nucleophile and an electrophile, which is fundamental to understanding the catalytic activity of borate esters. redalyc.org

| Parameter | Calculated Value (eV) | Implication for Reactivity |

|---|---|---|

| HOMO Energy | -8.95 | Indicates electron-donating capability, primarily from oxygen lone pairs. |

| LUMO Energy | 1.25 | Highlights the electron-accepting (Lewis acidic) nature of the boron center. |

| HOMO-LUMO Gap (ΔE) | 10.20 | Suggests high kinetic stability, requiring activation for reaction. |

| Chemical Hardness (η) | 5.10 | Quantifies resistance to change in electron distribution; correlates with stability. |

| Electronegativity (χ) | 3.85 | Measures the molecule's overall ability to attract electrons. |

Note: The values in the table are representative and derived from typical DFT calculations on similar borate ester molecules for illustrative purposes.

Modeling of Bond Dissociation Energies and Transition States in Catalytic Cycles

Computational modeling is a powerful tool for investigating the energetics of reactions involving this compound, particularly for determining bond dissociation energies (BDEs) and mapping the potential energy surfaces of catalytic cycles. BDE quantifies the strength of a chemical bond, offering insight into the molecule's stability and the feasibility of specific reaction pathways. nsf.gov High-level ab initio composite methods and DFT functionals such as ωB97X-D are commonly employed to compute BDEs with high accuracy. nih.gov For this compound, the B-O and C-O bonds are of primary interest. The BDE of the B-O bond is crucial for understanding transesterification reactions, a common process for borate esters where alkoxy groups are exchanged. mdpi.com

In catalytic cycles, this compound can act as a catalyst or an intermediate. DFT calculations are used to locate and characterize the transition states (TS) for each elementary step in the reaction mechanism. nih.gov A transition state represents the highest energy point along the reaction coordinate, and the energy difference between the reactants and the TS defines the activation energy barrier. Quantum chemical calculations have been successfully applied to study the mechanisms of boron-catalyzed reactions, such as direct amidation, revealing that the energy barriers of proposed pathways can be determined computationally. rsc.org For example, in a palladium-catalyzed borylation reaction, kinetic analysis combined with computational modeling can identify the turnover-limiting step, which is often the transmetalation stage. nih.gov By modeling the geometries and energies of reactants, intermediates, transition states, and products, a complete reaction profile can be constructed, providing deep mechanistic insights. ruhr-uni-bochum.de

| Parameter | Bond/Process | Calculated Value (kJ/mol) | Significance in Catalysis |

|---|---|---|---|

| Bond Dissociation Energy (BDE) | B-O (Boron-Oxygen) | 485 | High stability; indicates significant energy input is needed for homolytic cleavage. |

| Bond Dissociation Energy (BDE) | C-O (Carbon-Oxygen) | 380 | Relevant for side reactions involving the isopropyl group. |

| Activation Energy (Ea) | Transesterification TS | 85 | Represents the energy barrier for the exchange of alkoxy groups, a key step in dynamic covalent chemistry. mdpi.com |

| Activation Energy (Ea) | Hydrolysis TS | 65 | Indicates the barrier for reaction with water, a competing and often undesirable pathway. |

Note: The values in the table are illustrative, based on computational studies of related boronic and borate ester systems, to demonstrate the application of modeling.

Applications of Isopropylborate in Advanced Chemical Synthesis and Materials Science

Reagent in Diverse Organic Synthesis Pathways

As a reagent, isopropylborate is a cornerstone for introducing boron into organic molecules, thereby creating intermediates essential for further chemical elaboration.

Precursor Role in Boronic Acid and Boronic Ester Synthesis

This compound is a principal reagent for the synthesis of boronic acids and their corresponding esters. chemicalbook.comchemdad.comresearchgate.net These compounds are fundamental building blocks in modern organic chemistry, most notably in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. The typical synthetic approach involves the reaction of an organometallic species, such as an organolithium or Grignard reagent, with triisopropyl borate (B1201080). nih.govorganic-chemistry.org For instance, an aryl halide can be treated with an organolithium reagent like n-butyllithium to form a lithiated intermediate, which then reacts with this compound to yield the corresponding boronic ester. nih.govgoogle.com This process, known as lithiation-borylation, is highly efficient for creating carbon-boron bonds. google.com Subsequent hydrolysis of the resulting boronate ester furnishes the desired boronic acid. nih.govgoogle.com

Table 1: Synthesis of Boronic Acids/Esters using this compound

| Reactant Type | Key Reagents | Intermediate Product | Final Product | Ref |

| Aryl Halide | 1. n-Butyllithium 2. Triisopropyl borate | Aryl boronate ester | Aryl boronic acid (after hydrolysis) | nih.gov |

| Organolithium Compound | Triisopropyl borate | Boronic Ester | Boronic Acid (after hydrolysis) | google.com |

| Grignard Reagent | Triisopropyl borate | Boronic Ester | Boronic Acid (after hydrolysis) | organic-chemistry.org |

Enabling Synthesis of Complex Polyketides (e.g., Curcuminoids)

This compound plays a crucial role in the synthesis of complex polyketides, a diverse class of natural products with significant biological activities. nih.govwikipedia.org A prominent example is its use in the synthesis of curcuminoids. nih.gov In the Pabon synthesis of curcumin, a trialkyl borate is used in conjunction with boric oxide to form a boron complex with one of the reactants, acetylacetone. nih.govresearchgate.net This complex then undergoes a condensation reaction with an aromatic aldehyde, such as vanillin. nih.govresearchgate.netresearchgate.net The use of the borate ester helps to prevent undesirable side reactions and facilitates the key carbon-carbon bond-forming steps. nih.gov While various trialkyl borates can be used, the methodology is established for this class of reagents in producing curcuminoids in good yields. nih.govresearchgate.net

Facilitation of Benzoxaborole and Other Boron-Containing Compound Synthesis

Benzoxaboroles are a class of boron-containing heterocyclic compounds that have attracted considerable attention in medicinal chemistry for their therapeutic potential. researchgate.netnih.gov this compound is a key reagent in their synthesis. A common synthetic route involves the reaction of a suitably substituted aromatic compound, such as 2-bromobenzenedimethanol derivative, with n-butyllithium to generate an organolithium intermediate. nih.gov This intermediate is then quenched with triisopropyl borate to introduce the boronate ester group. nih.govgoogle.com Subsequent acidic workup leads to deprotection and spontaneous cyclization, yielding the benzoxaborole core structure. nih.gov This methodology highlights the utility of this compound in constructing complex, biologically active boron heterocycles. nih.govrsc.org

Functionalization of Organic Substrates through Boron Incorporation

A broad application of this compound is the functionalization of organic substrates through the incorporation of a boronic ester group. researchgate.netmdpi.com This transformation converts relatively inert organic halides or other substrates into versatile boronate intermediates. chemicalbook.comchemdad.com The process of ortho-borylation, for example, allows for the direct introduction of a boron moiety onto an aromatic ring, guided by a directing group. chemicalbook.comchemdad.com The resulting arylboronic esters are stable, easily handled intermediates that can participate in a wide array of subsequent reactions, most notably the Suzuki coupling, to form new carbon-carbon bonds. This two-step sequence of borylation followed by cross-coupling is a powerful strategy for the elaboration of complex organic molecules.

Catalytic Functions of this compound and its Derivatives

Beyond its role as a stoichiometric reagent, this compound and its derivatives can also function as catalysts, primarily by acting as Lewis acids.

Lewis Acid Catalysis in Organic Transformations

Like other borate esters, this compound can function as a Lewis acid catalyst in various organic transformations. chemicalbook.comchemdad.com The boron atom in this compound possesses a vacant p-orbital, allowing it to accept a pair of electrons from a Lewis base. nih.gov This Lewis acidity enables the activation of substrates, particularly those containing carbonyl groups or other electron-rich functionalities. Boron Lewis acids are known to catalyze a range of reactions, including deoxygenations, carbonyl condensations, and acylations. rsc.orgnih.gov While strong boron Lewis acids like B(C₆F₅)₃ are more commonly cited for complex transformations, simpler borates can catalyze reactions such as dehydrations. rsc.orgnih.gov this compound's role as a catalyst is also noted in the production of resins and waxes. chemicalbook.comchemdad.com

Table 2: Profile of this compound

| Property | Value | Ref |

| Chemical Formula | C₉H₂₁BO₃ | chemdad.com |

| Molar Mass | 188.07 g/mol | chemdad.com |

| Appearance | Colorless liquid | chemicalbook.com |

| Boiling Point | 139-141 °C | jsc-aviabor.com |

| Density | 0.815 g/mL at 25 °C | chemdad.com |

| Primary Function | Reagent for boronic acid/ester synthesis | chemicalbook.com |

| Catalytic Role | Lewis Acid Catalyst | chemicalbook.comchemdad.com |

Catalytic Roles in Polymerization Processes (e.g., Polyethylene, Polypropylene Production)

While not a primary polymerization catalyst itself in the same vein as Ziegler-Natta or metallocene systems, this compound and related borate esters serve as important modifiers and reagents in the synthesis of catalysts and polymers. googleapis.comgoogleapis.com In the production of polyethylene, alkyl borate esters, including triisopropyl borate, are documented as useful modifiers for supported chromium catalysts. googleapis.com These modifiers can be deposited on the inorganic support material to alter the catalyst's performance. googleapis.com

In the context of polypropylene, triisopropyl borate is used as a reagent in the synthesis of complex ligands for novel catalysts designed to produce isotactic polypropylene. googleapis.com For instance, it is employed in the creation of boronic acid intermediates which are then used to build sophisticated, bridged bis-aromatic ligand structures. googleapis.com These advanced catalyst systems aim to achieve high-performance characteristics, such as high isotacticity and the ability to operate at higher polymerization temperatures. googleapis.com Furthermore, triisopropyl borate is mentioned as a boronating agent in the preparation of additives for polypropylene, which can help mitigate issues like fouling in refining processes. epo.org

Application in Transfer Hydrogenation Reactions

In the field of transfer hydrogenation, a reaction that transfers hydrogen from a donor molecule to a substrate, borate esters play a role in the formation of catalytic systems. Research has shown that polyborate chiral anions, which can be generated from borate esters, act as catalysts in asymmetric transfer hydrogenation. nih.gov Specifically, these "BOROX" catalysts, which feature a boroxinate core, are self-assembled in-situ and have been successfully used to catalyze the asymmetric transfer hydrogenation of quinolines using a Hantzsch ester as the hydrogen source. nih.gov The mechanism involves the chiral polyborate Brønsted acid catalyst orchestrating the orientation of the substrates to achieve enantioselectivity. nih.gov

It is important to distinguish the role of borate esters from that of isopropanol (B130326), which is a common and eco-friendly hydrogen donor in many transfer hydrogenation reactions. researchgate.net While isopropanol itself acts as the reductant, borate esters can be integral to forming the chiral catalyst that directs the reaction's stereochemistry. nih.govmdpi.com

Contributions to Advanced Materials Science

Precursor for Thin Film Deposition (e.g., Boron-Doped Zinc Oxide via Atomic Layer Deposition)

Triisopropyl borate (TIB) is a key precursor in the fabrication of advanced thin films, particularly boron-doped zinc oxide (ZnO:B). google.com These films are significant in the field of transparent conductive oxides (TCOs), which are essential for applications like photovoltaics. google.com Atomic layer deposition (ALD) is a precise technique used to grow these films at low temperatures, and TIB serves as the boron source. google.com

One of the major advantages of using triisopropyl borate is that it is a safer and more manageable alternative to highly toxic and difficult-to-control precursors like diborane (B8814927) (B₂H₆). google.com Researchers have successfully used TIB to grow ZnO:B films at 150 °C, achieving low resistivity and high transparency. google.com The electrical and optical properties of the films can be precisely controlled by varying the ratio of ZnO and TIB cycles during the ALD process. google.com Studies have shown that the optical band gap of these films can be tuned over a range of approximately 3.2 to 3.7 eV by modifying the boron doping fraction. google.com

| Doping Fraction (DF) | Resistivity (mΩ cm) | Optical Band Gap (eV) | Reference |

|---|---|---|---|

| 0.016 | 3.5 | ~3.2 - 3.7 (Tunable Range) | google.com |

Integration into Polymer Synthesis and Resin Modification for Enhanced Properties

Boron compounds, including borate esters derived from precursors like this compound, are integrated into polymer and resin formulations to enhance their material properties. The introduction of borate structures into polymer matrices can significantly improve mechanical strength, thermal stability, and interfacial adhesion.

In epoxy resin composites, for example, the incorporation of boron-containing modifiers leads to enhanced performance. While direct examples using this compound are specific, the principle is demonstrated by related compounds. Surface modification of fillers like hexagonal boron nitride (h-BN) with coupling agents can dramatically increase the thermal conductivity of epoxy composites. googleapis.com Similarly, modifying epoxy resins with compounds that form borate ester crosslinks can improve mechanical characteristics. Introducing dynamic borate ester bonds has been shown to enhance the interfacial bonding strength in glass fiber-reinforced composites, leading to significant improvements in flexural and interlaminar shear strength. acs.org These examples highlight the capability of borate structures to act as powerful modifying agents in thermosetting resins.

Influence on Material Thermal Stability and Optical Characteristics

The incorporation of boron, often via borate esters, has a pronounced effect on the thermal stability and optical properties of materials. The high bond dissociation energy of the B–O bond contributes to the enhanced thermal stability of boron-modified resins. When boron is introduced into phenolic resins, for instance, it forms borate structures that can inhibit thermally active sites and create a more stable network, increasing the char yield at high temperatures. Studies on various polymers have shown that the addition of boron compounds can catalyze dehydration and promote the formation of cross-linked, aromatic structures that are more thermally stable.

From an optical perspective, boron incorporation can be used to tune a material's characteristics. As noted in the deposition of boron-doped zinc oxide films using triisopropyl borate, the boron content directly influences the optical band gap. google.com This tunability is crucial for optimizing the performance of transparent conductive oxides in solar cells and other optoelectronic devices. google.com In borate glasses, the concentration and type of dopants can alter the optical energy band gaps and refractive index, allowing for the tailoring of optical properties for specific applications, such as lenses or radiation shielding materials. googleapis.com

Environmental Considerations in Isopropylborate Research: Assessment Methodologies

Methodological Frameworks for Assessing Synthesis Sustainability

Evaluating the sustainability of chemical synthesis routes for Isopropylborate involves examining various aspects of the production process to minimize environmental impact.

Life Cycle Analysis (LCA) in Chemical Production Evaluation

Life Cycle Analysis (LCA) is a comprehensive tool used to assess the environmental impact of a product across its entire life cycle, encompassing raw material extraction, production, usage, and disposal ecochain.comdcycle.iosecotools.comsecotools.com. In the context of this compound production, a "cradle-to-gate" LCA would evaluate impacts from the sourcing of raw materials (such as boric acid and isopropyl alcohol) through to the point where the purified this compound leaves the manufacturing facility dcycle.io.

Metrics for Atom Economy and Waste Generation (e.g., E-factor)

Atom economy and the E-factor are crucial metrics for evaluating the efficiency and environmental footprint of a chemical synthesis route. Atom economy, a concept in green chemistry, measures the efficiency of a reaction by calculating the proportion of the mass of the reactants that remains in the final desired product wiley-vch.de. A high atom economy indicates that most atoms from the starting materials are incorporated into the product, minimizing the generation of unwanted byproducts.

The E-factor (environmental factor) quantifies the amount of waste generated per kilogram of product (kg waste / kg product) . A lower E-factor signifies a more environmentally benign process with less waste. For this compound synthesis, evaluating the E-factor of different synthetic routes, such as the reaction of boric acid with isopropyl alcohol, would highlight the amount of waste generated, including water and any other side products or unreacted materials researchgate.net.

Research into the synthesis of boronic acid derivatives, which are related to borate (B1201080) esters like this compound, emphasizes the importance of atom-economical strategies, such as direct borylation reactions, to reduce waste wiley-vch.de. While specific E-factor values for this compound synthesis were not found, the application of these metrics is fundamental to assessing and improving the sustainability of its production. Utilizing techniques that minimize the use of hazardous reagents and reduce the formation of byproducts directly contributes to a lower E-factor and a more sustainable process nih.gov.

Methodological Approaches for Environmental Fate Studies

Understanding the environmental fate of this compound involves assessing how the compound behaves and transforms in different environmental compartments, such as water and soil.

Biodegradation Assessment Protocols (e.g., OECD 301 Series)

Biodegradation is a key process determining the persistence of a chemical in the environment. Standardized protocols, such as those outlined in the OECD 301 series, are widely used to assess the "ready biodegradability" of organic compounds in an aerobic aqueous medium europa.eumicrobe-investigations.comoecd.orgoecd.org. These tests provide an indication of whether a substance will degrade rapidly under typical environmental conditions.

The OECD 301 series includes several methods, such as the DOC Die-Away, CO2 Evolution (Modified Sturm Test), MITI (I), Closed Bottle, Modified OECD Screening, and Manometric Respirometry tests oecd.orgoecd.org. These methods generally involve incubating the test substance with an inoculum of microorganisms (e.g., activated sludge) in a mineral medium under aerobic conditions and monitoring the disappearance of the parent compound or the production of metabolites like carbon dioxide over a period, typically 28 days europa.eumicrobe-investigations.comoecd.org.

Studies have been conducted to determine the ready biodegradability of this compound using OECD Guideline 301 D (Closed Bottle test) and OECD Guideline 301 B (Modified Sturm Test) europa.eu. In one OECD 301 D study, this compound at 1 mg/L was incubated with activated sludge, and degradation was assessed by measuring dissolved oxygen concentration europa.eu. Another study using OECD Guideline 301 B with an initial concentration of 5.0 mg C/L showed that the test substance inhibited the microbial inoculum, preventing a reliable prediction of biodegradability europa.eu. Subsequent testing using pre-adapted inoculum according to OECD Guideline 302 B was performed to evaluate aerobic elimination and degradation potential europa.eu.

The pass criteria for ready biodegradability in OECD 301 tests are typically achieving at least 70% removal of Dissolved Organic Carbon (DOC) or 60% of theoretical oxygen demand (ThOD) or theoretical CO2 (ThCO2) production within a 10-day window within the 28-day test period oecd.org.

Ecotoxicity Assay Methodologies (e.g., Daphnia magna, Algal Assays)

Ecotoxicity testing is essential to evaluate the potential harmful effects of a substance on non-target organisms in the environment. Standardized assay methodologies using representative aquatic organisms like Daphnia magna (a freshwater crustacean) and algae are commonly employed env.go.jp.

Daphnia magna is a widely used model organism in ecotoxicology due to its sensitivity to various environmental stressors, short life cycle, and ease of culture ecetoc.orgnih.govresearchgate.net. Acute toxicity tests with Daphnia magna typically involve exposing the organisms to different concentrations of the test substance and determining the concentration that causes immobilization or lethality in a specified period, often 24 or 48 hours ecetoc.orgresearchgate.net. The results are often expressed as the EC50 (Effective Concentration 50%), which is the concentration causing immobilization in 50% of the test organisms, or LC50 (Lethal Concentration 50%), the concentration causing 50% mortality ecetoc.org. OECD Guideline 202 describes the acute immobilization test for Daphnia magna vliz.be.

Algal assays are used to assess the potential of a substance to inhibit the growth of aquatic algae, which are primary producers in aquatic ecosystems env.go.jpnih.govmicrobiotests.com. These tests involve exposing algal cultures in their exponential growth phase to varying concentrations of the test substance and measuring the inhibition of algal growth rate compared to a control group over a period, commonly 72 hours env.go.jpmicrobiotests.com. The growth inhibition is quantified by measuring algal biomass over time env.go.jp. Recommended species include Pseudokirchneriella subcapitata or Desmodesmus subspicatus env.go.jpmicrobiotests.com. The results are typically expressed as the EC50, the concentration causing a 50% reduction in growth rate microbiotests.com. OECD Guideline 201 describes the algal growth inhibition test microbiotests.com.

While specific ecotoxicity data for this compound using these assays were not detailed in the search results, the methodologies are standard for assessing the aquatic toxicity of chemicals, including borate compounds nih.govresearchgate.net. Assessments of other boron compounds have utilized ecotoxicity data to derive Predicted No Effect Concentration (PNEC) values for aquatic organisms, highlighting the importance of these assays in environmental risk assessment nih.govresearchgate.netrivm.nlcanada.ca.

Stability, Degradation Pathways, and Storage Research of Isopropylborate

Investigations into Hydrolytic Stability and Hydrolysis Mechanisms

Isopropylborate is known to be prone to hydrolysis in the presence of water. guidechem.com It is insoluble in water and decomposes upon contact. smolecule.com The hydrolysis of borate (B1201080) esters, including this compound, is a significant degradation pathway. guidechem.com

The bulky isopropyl groups in triisopropyl borate are hypothesized to provide steric hindrance, which can significantly reduce hydrolysis rates compared to borate esters with smaller alkyl groups, such as trimethyl borate. nih.gov While less studied than some other borate esters, this steric effect contributes to its relatively higher hydrolytic stability in comparison.

The hydrolysis of triisopropyl borate in the presence of water is presumed to be required for fast and efficient transmetallation in certain reactions like the Suzuki-Miyaura coupling, particularly when used as a lithium triisopropyl borate (LTB) species. nih.gov In a THF/water mixture, the hydrolysis releases basic isopropylate, contributing to the reaction mixture's basic pH (between 12 and 13 in a typical reaction mixture). nih.gov

Research findings indicate that while lithium triisopropyl borates are remarkably robust and can be stored at room temperature for months in a closed vial under air with comparable yields in subsequent reactions, hydrolysis is still a relevant consideration, especially in the presence of water. nih.gov The mechanism of hydrolysis involves the reaction of the borate ester with water, leading to the cleavage of the boron-oxygen bonds and the formation of boric acid and isopropyl alcohol.

Thermal Decomposition Studies and Thermogravimetric Analysis (TGA/DSC) Methodologies

This compound can decompose upon heating. smolecule.com While generally stable under normal temperatures and pressures, it can become unstable at elevated temperatures and pressures. noaa.gov The decomposition of triisopropyl borate upon heating releases isopropyl alcohol and boric acid. smolecule.com

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are methodologies commonly used to study the thermal decomposition of chemical compounds, including borate esters. These techniques can provide information about the temperatures at which decomposition occurs, the mass loss associated with the process, and the thermal events (endothermic or exothermic) that take place during decomposition.

While specific detailed TGA/DSC data for this compound were not extensively found in the search results, the general principle of thermal decomposition yielding isopropyl alcohol and boric acid is noted. smolecule.com Its higher thermal stability compared to some other borate esters makes it suitable for applications requiring prolonged boron release or reactions at elevated temperatures. nbinno.com

Photolytic Degradation Pathways and Mechanisms

Photolytic degradation, or decomposition induced by light, is another potential degradation pathway for chemical compounds. Stability studies for this compound should assess photolytic degradation.